molecular formula C7H9ClN2 B594674 (6-Chloro-2-methylpyridin-3-YL)methanamine CAS No. 1251529-73-3

(6-Chloro-2-methylpyridin-3-YL)methanamine

Cat. No. B594674
CAS RN: 1251529-73-3
M. Wt: 156.613
InChI Key: SACZTBWBMQLFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Chloro-2-methylpyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 1251529-73-3 . It has a molecular weight of 156.61 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.61 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Scientific Research Applications

Polymer Science and Catalysis

  • Pre-catalysts for Polylactide Synthesis : Dichlorozinc complexes derived from a variant of (6-Chloro-2-methylpyridin-3-yl)methanamine have been synthesized and characterized. These complexes have shown efficiency in initiating the ring-opening polymerization of rac-lactide, producing heterotactic polylactide with significant selectivity, demonstrating their potential as pre-catalysts for biodegradable polymer synthesis (Kwon, Nayab, & Jeong, 2015).

Medicinal Chemistry

  • Antibacterial and Antifungal Activities : A novel azetidine derivative synthesized from a structure related to this compound has shown acceptable antibacterial and antifungal activities. This highlights the potential of such derivatives in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).

Material Science

  • Catalysis for Hydroxylation of Alkanes : Iron(III) complexes involving derivatives of this compound have been studied for their photocytotoxicity and cellular uptake. Such complexes offer a new approach to targeting and treating cancer cells with light-activated compounds, providing a basis for the development of novel therapeutic strategies (Basu et al., 2015).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound are H314 and H335 .

properties

IUPAC Name

(6-chloro-2-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACZTBWBMQLFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-Chloro-2-methyl-nicotinonitrile (6 g) in THF (120 ml) at 25° C. was added NaBH4 (3 g) followed by the dropwise addition of BF3 etherate (6 ml). The reaction mixture was stirred for 3 h. MeOH (100 ml) and 2N HCl (100 ml) was added and refluxed for 1 h. The organic solvent was removed in vacuum and conc. NaOH (40 ml) was added followed by extraction with diethyl ether. The organic layer was separated, dried and concentrated in vacuum followed by filtration over silica gel (EtOAc/MeOH 80:20). The title compound was crystallized from MeOH/HCl (5.5 g)
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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